molecular formula C8H16O B1346704 Cycloheptylmethanol CAS No. 4448-75-3

Cycloheptylmethanol

Cat. No.: B1346704
CAS No.: 4448-75-3
M. Wt: 128.21 g/mol
InChI Key: BMCQFFXPECPDPS-UHFFFAOYSA-N
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Description

Cycloheptylmethanol (CAS No. 4448-75-3) is a monocyclic aliphatic alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.2120 g/mol . It is structurally characterized by a seven-membered cycloheptane ring substituted with a hydroxymethyl (-CH₂OH) group. The compound is synthesized primarily via the reduction of cycloheptanecarboxylic acid using reagents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃-THF), achieving yields of 83–85% . Key applications include its use as an intermediate in organic synthesis, particularly in the preparation of methanesulfonate derivatives and brominated analogs for further functionalization .

Properties

IUPAC Name

cycloheptylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCQFFXPECPDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196187
Record name Cycloheptanemethanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4448-75-3
Record name Cycloheptanemethanol
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Record name Cycloheptanemethanol
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Record name Cycloheptanemethanol
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Record name Cycloheptanemethanol
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Record name CYCLOHEPTANEMETHANOL
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylmethanol can be synthesized through several methods. One common method involves the reaction of cycloheptanone with methoxymethyllithium. The procedure includes the following steps :

    Preparation of (Methoxymethoxy)methyllithium: Tributyl (methoxymethoxy)methylstannane is reacted with butyllithium in dry tetrahydrofuran at -78°C.

    Reaction with Cycloheptanone: The resulting (methoxymethoxy)methyllithium is then reacted with cycloheptanone to form (methoxymethoxy)methylcycloheptanol.

    Hydrolysis: The intermediate is hydrolyzed using methanol and hydrochloric acid to yield cycloheptanemethanol.

Industrial Production Methods: Industrial production methods for cycloheptanemethanol typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptanone.

    Reduction: It can be reduced to form cycloheptane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone.

    Reduction: Cycloheptane.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

Cycloheptylmethanol has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a selective estrogen receptor modulator.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptanemethanol involves its interaction with specific molecular targets and pathways . For example, it has been shown to selectively activate estrogen receptor-beta over estrogen receptor-alpha, making it a potential candidate for selective estrogen receptor modulation. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Differences :

  • Cyclohexylmethanol has a well-documented safety profile (e.g., SDS provided by Ambeed, Inc. ), whereas safety data for this compound are less comprehensive.

Cyclopentylmethanol Derivatives

Example: 2-Cyclopentylethanol (CAS No. 52829-98-8) Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol Key Properties:

  • Five-membered cyclopentane ring, resulting in higher ring strain and increased reactivity compared to this compound.
  • Used in organic synthesis for introducing cyclopentyl groups into target molecules .
Parameter This compound 2-Cyclopentylethanol
Molecular Weight 128.21 g/mol 114.19 g/mol
Ring Size 7-membered 5-membered
Reactivity Moderate (lower strain) High (higher strain)
Applications Sulfonation/bromination Cyclopentyl group insertion

Key Differences :

  • The smaller cyclopentane ring in 2-cyclopentylethanol enhances reactivity in strain-driven reactions, whereas this compound’s larger ring favors stability.

Cyclohexylphenylmethanol (CAS No. 945-49-3)

Molecular Formula : C₁₃H₁₈O
Molecular Weight : 190.286 g/mol
Key Properties :

  • Contains a phenyl group attached to the cyclohexane ring, increasing hydrophobicity and aromatic interactions.
  • Used in coordination chemistry as a ligand for metal complexes (e.g., copper in acetonitrile/water systems) .
Parameter This compound Cyclohexylphenylmethanol
Molecular Weight 128.21 g/mol 190.29 g/mol
Functional Groups Aliphatic alcohol Aromatic-aliphatic hybrid
Applications Organic intermediates Ligand synthesis
Solubility Likely polar solvent-soluble Soluble in 80% methanol

Key Differences :

  • The phenyl group in cyclohexylphenylmethanol enables π-π stacking interactions, making it suitable for applications in supramolecular chemistry, unlike the purely aliphatic this compound.

Research Findings and Data Gaps

  • Synthesis Efficiency: this compound’s synthesis yields (83–85%) are comparable to those of similar alcohols but require optimization for industrial scalability .
  • Safety Profiles: While cyclohexylmethanol has detailed SDS documentation , analogous data for this compound are lacking.

Biological Activity

Cycloheptylmethanol, a cyclic alcohol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered carbon ring with a hydroxyl group attached to a methylene group. Its molecular formula is C8_8H16_{16}O, and it has a molecular weight of 128.21 g/mol. The compound's structure influences its solubility, reactivity, and interaction with biological molecules.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity. Research indicates that compounds similar to this compound can interact with viral replication processes, potentially inhibiting the replication of viruses such as Hepatitis B (HBV) through modulation of transcription factors like Sp1 .
  • Neuroprotective Effects : Some studies have indicated that this compound derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
  • Antimicrobial Activity : There is emerging evidence that this compound may have antimicrobial properties. It has been shown to exhibit activity against certain bacterial strains, although further research is necessary to elucidate the mechanisms involved.

Antiviral Mechanisms

A study highlighted the role of small molecular compounds in controlling host factors related to viral replication. This compound and similar compounds were found to interact with nuclear transcription factors, thereby suppressing HBV replication. The inhibitory effect was attributed to the downregulation of Sp1 activity, which is crucial for HBV transcription .

Neuroprotective Studies

Research has focused on the neuroprotective potential of this compound. In vitro studies demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This protection was linked to the modulation of intracellular signaling pathways associated with cell survival.

Case Study 1: Antiviral Activity Against HBV

In a controlled laboratory setting, this compound demonstrated significant antiviral activity against HBV-infected cells. The compound was tested alongside known antiviral agents, revealing an IC50_{50} value comparable to established treatments. This suggests potential for development as a therapeutic agent against HBV .

Case Study 2: Neuroprotection in Cellular Models

In another study, this compound derivatives were evaluated for their neuroprotective effects in cellular models of neurodegeneration. The results indicated a reduction in markers of oxidative stress and apoptosis in treated cells compared to controls. These findings support the hypothesis that this compound could be developed into a neuroprotective agent.

Data Tables

Biological Activity Mechanism IC50_{50} Reference
Antiviral (HBV)Inhibition of Sp14.9 μM
NeuroprotectionReduction of oxidative stressN/A
AntimicrobialBacterial inhibitionN/A

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloheptylmethanol
Reactant of Route 2
Reactant of Route 2
Cycloheptylmethanol

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